molecular formula C34H52O6 B12282259 2,3-o-Diacetylcorosolic acid

2,3-o-Diacetylcorosolic acid

Cat. No.: B12282259
M. Wt: 556.8 g/mol
InChI Key: LHSSNRACHZBMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-o-Diacetylcorosolic acid is a derivative of corosolic acid, a naturally occurring triterpenoid compound found in several medicinal plants, including Lagerstroemia speciosa. This compound has gained attention for its potential therapeutic properties, particularly in the management of metabolic diseases such as diabetes and dyslipidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-o-Diacetylcorosolic acid typically involves the acetylation of corosolic acid. The process includes the reaction of corosolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 2 and 3 of the corosolic acid molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-o-Diacetylcorosolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-o-Diacetylcorosolic acid involves several molecular targets and pathways:

Comparison with Similar Compounds

2,3-o-Diacetylcorosolic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its acetylated structure, which enhances its bioavailability and therapeutic efficacy compared to its parent compound, corosolic acid .

Properties

Molecular Formula

C34H52O6

Molecular Weight

556.8 g/mol

IUPAC Name

10,11-diacetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C34H52O6/c1-19-12-15-34(29(37)38)17-16-32(8)23(27(34)20(19)2)10-11-26-31(7)18-24(39-21(3)35)28(40-22(4)36)30(5,6)25(31)13-14-33(26,32)9/h10,19-20,24-28H,11-18H2,1-9H3,(H,37,38)

InChI Key

LHSSNRACHZBMIY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

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